N-Benzyl-5-benzyloxytryptamine
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Overview
Description
N-Benzyl-5-benzyloxytryptamine is a derivative of tryptamine, a naturally occurring compound found in various plants and animals. This compound is known for its interaction with serotonin receptors, particularly the 5-HT1D, 5-HT2, and 5-HT6 receptors . It also acts as an antagonist of the TRPM8 receptor . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tryptamine backbone and a benzyloxy group at the 5-position of the indole ring.
Scientific Research Applications
N-Benzyl-5-benzyloxytryptamine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other tryptamine derivatives and studying their chemical properties.
Biology: The compound is used to investigate the role of serotonin receptors in various biological processes.
Medicine: Research focuses on its potential therapeutic effects, particularly in relation to serotonin receptor modulation.
Mechanism of Action
Target of Action
N-Benzyl-5-benzyloxytryptamine is a derivative of tryptamine . It primarily targets the 5-HT 1D, 5-HT 2, and 5-HT 6 serotonin receptors , acting as an agonist . It also acts as an antagonist of TRPM8 . These receptors play crucial roles in various physiological processes, including mood regulation, appetite, sleep, and cognition.
Mode of Action
The compound interacts with its targets by binding to the serotonin receptors, thereby modulating their activity . As an agonist, it mimics the action of serotonin, a neurotransmitter, enhancing the signal transmission. As an antagonist of TRPM8, it inhibits the action of this receptor .
Biochemical Pathways
serotonergic pathways . These pathways are involved in various downstream effects, including mood regulation and perception of pain and pleasure .
Pharmacokinetics
Like other tryptamine derivatives, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serotonin receptors. By acting as an agonist, it can enhance serotonergic signaling, potentially leading to changes in mood, cognition, and sensory perception . Its antagonistic action on TRPM8 could influence sensations of cold and pain .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-Benzyl-5-benzyloxytryptamine acts as an agonist at the 5-HT 1D, 5-HT 2 and 5-HT 6 serotonin receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to these specific serotonin receptors, mimicking the effect of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with serotonin receptors. By acting as an agonist at these receptors, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the type of cell and the specific serotonin receptor involved .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to serotonin receptors, which leads to a series of events at the molecular level . This can include enzyme inhibition or activation, changes in gene expression, and other biochemical reactions . The exact mechanism can vary depending on the specific receptor and cell type involved .
Metabolic Pathways
It is known that tryptamines can undergo various metabolic reactions, including deamination, oxidation, and methylation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-benzyloxytryptamine typically involves the following steps:
Starting Material: The synthesis begins with tryptamine as the starting material.
Benzylation: The nitrogen atom of tryptamine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Benzyloxylation: The 5-position of the indole ring is then benzyloxylated using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-5-benzyloxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the benzyl and benzyloxy groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.
Comparison with Similar Compounds
5-Methoxytryptamine: Another tryptamine derivative with a methoxy group at the 5-position.
N-Benzyl-5-methoxytryptamine: Similar to N-Benzyl-5-benzyloxytryptamine but with a methoxy group instead of a benzyloxy group at the 5-position.
5-Hydroxytryptamine (Serotonin): A naturally occurring neurotransmitter with a hydroxy group at the 5-position.
Comparison: this compound is unique due to its specific substitution pattern, which influences its affinity and selectivity for serotonin receptors. Compared to 5-methoxytryptamine and N-Benzyl-5-methoxytryptamine, the benzyloxy group provides different steric and electronic effects, potentially leading to distinct pharmacological profiles . This uniqueness makes it a valuable compound for studying the structure-activity relationships of tryptamine derivatives.
Properties
IUPAC Name |
N-benzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLUGAISOXQZMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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